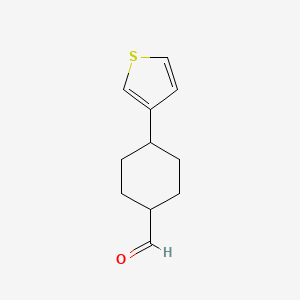
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is a compound that features a thiophene ring attached to a cyclohexane ring with an aldehyde functional group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . The presence of the thiophene ring in this compound imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde typically involves the formation of the thiophene ring followed by its attachment to the cyclohexane ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is largely dependent on its interaction with biological targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Cyclohexane-1-carbaldehyde: Lacks the thiophene ring but contains the cyclohexane ring with an aldehyde group.
Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group directly attached to the thiophene ring.
Uniqueness
4-(Thiophen-3-yl)cyclohexane-1-carbaldehyde is unique due to the combination of the thiophene ring and the cyclohexane ring with an aldehyde group. This structure imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-thiophen-3-ylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H14OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h5-10H,1-4H2 |
InChI Key |
VZXQYPICSBVNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C=O)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




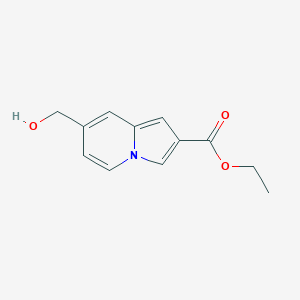
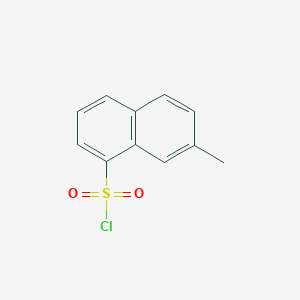
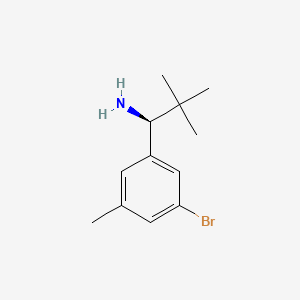

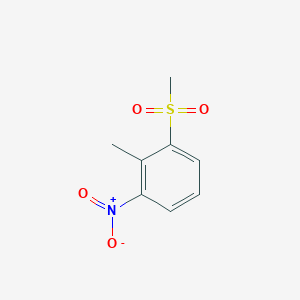
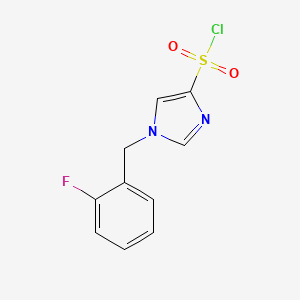


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)


